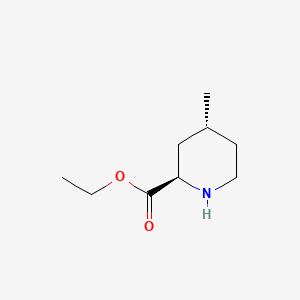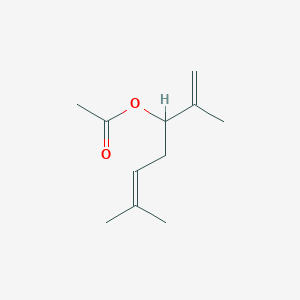
(4-cyanophenyl)methylphosphonic Acid
Vue d'ensemble
Description
(4-Cyanophenyl)methylphosphonic Acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a (4-cyanophenyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-Cyanophenyl)methylphosphonic Acid can be synthesized through several methods. One common approach involves the reaction of (4-cyanophenyl)methyl bromide with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and a solvent like tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Cyanophenyl)methylphosphonic Acid undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert the phosphonic acid group to phosphoric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonic acid group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide are commonly used reagents for hydrolysis.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonic acid group under mild conditions.
Major Products Formed:
Hydrolysis: Yields phosphonic acid and other by-products.
Oxidation: Produces phosphoric acid derivatives.
Substitution: Results in the formation of substituted phosphonic acid derivatives.
Applications De Recherche Scientifique
(4-Cyanophenyl)methylphosphonic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly as an antiviral or anticancer agent.
Mécanisme D'action
The mechanism of action of (4-Cyanophenyl)methylphosphonic Acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The compound’s ability to chelate metal ions also makes it useful in industrial applications, such as water treatment and metal extraction .
Comparaison Avec Des Composés Similaires
Methylphosphonic Acid: A simpler analog with similar chemical properties but lacking the (4-cyanophenyl)methyl group.
Aminomethylphosphonic Acid: Contains an amino group, making it useful in different applications, such as herbicides and water treatment.
Phosphinic Acid: Another related compound with a different oxidation state of phosphorus.
Uniqueness: (4-Cyanophenyl)methylphosphonic Acid is unique due to the presence of the (4-cyanophenyl)methyl group, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
(4-cyanophenyl)methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8NO3P/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOBUEFDJCJUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)



dimethylsilane](/img/structure/B3153064.png)
![4-[(2-Chloropropanoyl)amino]benzamide](/img/structure/B3153072.png)


![2-Azabicyclo[2.2.2]octan-5-ol hydrochloride](/img/structure/B3153097.png)
